1,1'-(1,3-Phenylene)diisoquinoline
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Overview
Description
1,3-Di(isoquinolin-1-yl)benzene is an organic compound with the molecular formula C24H16N2. It consists of a benzene ring substituted with two isoquinoline groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(isoquinolin-1-yl)benzene typically involves the reaction of isoquinoline with a benzene derivative under specific conditions. One common method is the Ullmann-type reaction, which involves the coupling of isoquinoline with a halogenated benzene derivative in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)benzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(isoquinolin-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Scientific Research Applications
1,3-Di(isoquinolin-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Di(isoquinolin-1-yl)benzene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The specific pathways involved depend on the structure of the derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(isoquinolin-2-yl)benzene
- 1,4-Di(isoquinolin-1-yl)benzene
- 1,3-Di(quinolin-1-yl)benzene
Uniqueness
1,3-Di(isoquinolin-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
Properties
CAS No. |
160603-05-4 |
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Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(3-isoquinolin-1-ylphenyl)isoquinoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-25-23(21)19-8-5-9-20(16-19)24-22-11-4-2-7-18(22)13-15-26-24/h1-16H |
InChI Key |
ZXUBBXHGUTZRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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